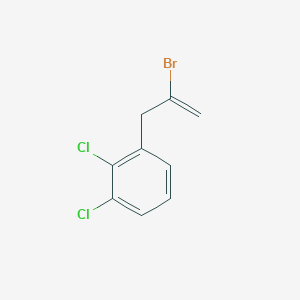

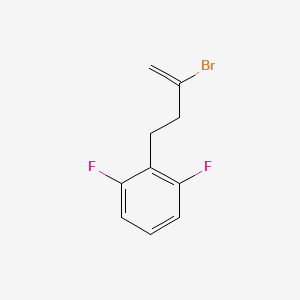

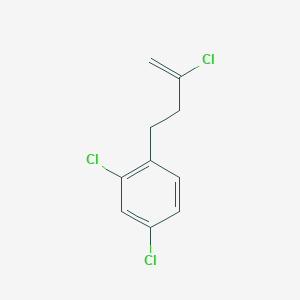

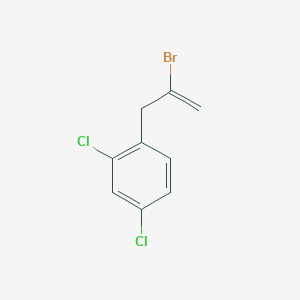

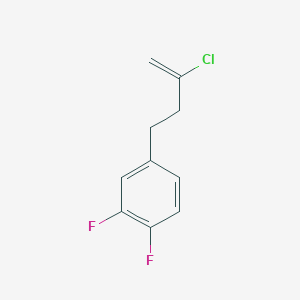

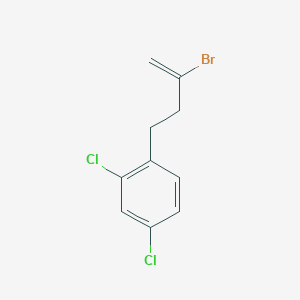

2-Bromo-4-(2,4-dichlorophenyl)-1-butene

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for “2-Bromo-4-(2,4-dichlorophenyl)-1-butene” were not found, there are general methods for creating similar compounds. For instance, the Suzuki–Miyaura coupling is a widely-used method for forming carbon-carbon bonds . This method uses a palladium catalyst and organoboron reagents .Wissenschaftliche Forschungsanwendungen

Stereochemical Outcomes in Organic Synthesis

Research has shown that the stereochemical outcome of reactions involving halogenated compounds like 2-Bromo-4-(2,4-dichlorophenyl)-1-butene can be significant in organic synthesis. For example, McMurry coupling of halogenated acetophenones can lead to products with specific cis:trans ratios, which is crucial for synthesizing compounds with desired stereochemistry (R. Daik et al., 1998).

Reaction Mechanisms and Intermediates

The study of reaction mechanisms involving halogenated compounds like this compound helps in understanding the lifetimes of radical intermediates, which are essential in catalysis. For instance, the reactions of bromomethylcyclopropane on oxygen-covered surfaces were explored to investigate radical formation and rearrangement, shedding light on heterogeneous oxidation catalysis (J. A. Levinson et al., 2001).

Catalytic Processes and Isomerization

Investigations into the thermal chemistry of C4 hydrocarbons on catalytic surfaces have provided insights into the mechanisms of double-bond isomerization, which is pivotal for chemical synthesis and industrial applications. Such studies reveal how compounds like this compound can undergo transformations under catalytic conditions, leading to various products (Ilkeun Lee & F. Zaera, 2005).

Computational Chemistry and Reaction Predictions

Computational studies on the nucleophilic substitution reactions of imidazole with halogenated arylethanones, including derivatives similar to this compound, help predict reaction outcomes and optimize synthetic pathways. These studies utilize density functional theory (DFT) calculations to understand the reaction mechanisms at a molecular level (T. Erdogan & F. Erdoğan, 2019).

Electrochemical Studies and Reductive Processes

Electrochemical reduction studies of halogenated butenes provide valuable information on the reductive cleavage of carbon-halogen bonds and the formation of allyl radicals and anions. Such research can lead to the development of new electrochemical methods for synthesizing and modifying organic compounds (J. Casado et al., 1993).

Wirkmechanismus

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , suggesting that this compound might interact with palladium catalysts in these reactions.

Mode of Action

In the context of Suzuki–Miyaura cross-coupling reactions, the compound could potentially undergo oxidative addition with a palladium catalyst, forming a new Pd-C bond .

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bromo-4-(2,4-dichlorophenyl)-1-butene is currently unavailable . These properties would be crucial in determining the compound’s bioavailability and overall pharmacokinetic profile.

Eigenschaften

IUPAC Name |

1-(3-bromobut-3-enyl)-2,4-dichlorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-4-5-9(12)6-10(8)13/h4-6H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWJRWMUFWJFOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=C(C=C(C=C1)Cl)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrCl2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

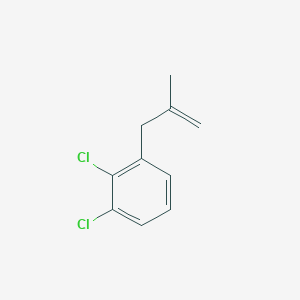

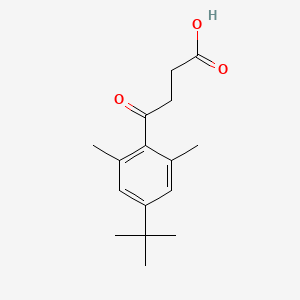

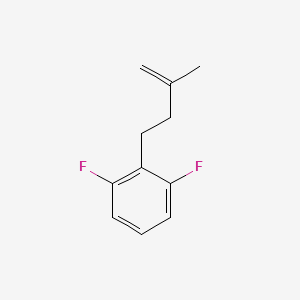

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.